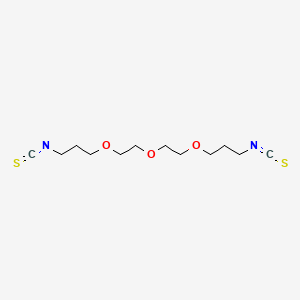

1,13-Bis-isothiocyanato-4,7,10-trioxatridecane

Vue d'ensemble

Description

1,13-Bis-isothiocyanato-4,7,10-trioxatridecane is a synthetic compound belonging to the family of isothiocyanates. It is a potent bioactive molecule that has gained significant attention in the scientific community due to its potential therapeutic and environmental applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1,13-Bis-isothiocyanato-4,7,10-trioxatridecane involves multiple steps, typically starting with the preparation of intermediate compounds that are subsequently reacted to form the final product. The reaction conditions often include the use of solvents, catalysts, and specific temperature and pressure settings to ensure the desired chemical transformations occur efficiently.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include purification steps such as distillation, crystallization, or chromatography to isolate the final product from any impurities.

Analyse Des Réactions Chimiques

Types of Reactions

1,13-Bis-isothiocyanato-4,7,10-trioxatridecane can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions may vary depending on the desired transformation, but they often involve controlled temperatures, pressures, and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines. Substitution reactions can result in a variety of functionalized derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity

Research indicates that isothiocyanates, including 1,13-bis-isothiocyanato-4,7,10-trioxatridecane, possess significant anticancer properties. These compounds have been shown to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of cell signaling pathways and the induction of oxidative stress in malignant cells .

Case Study: Inhibition of Tumor Growth

In a study examining the effects of isothiocyanates on colorectal cancer cells, it was found that treatment with this compound led to a marked reduction in cell viability and increased apoptosis rates compared to untreated controls. The study highlighted the compound's potential as a therapeutic agent in cancer treatment .

Antimicrobial Properties

Broad-Spectrum Antimicrobial Activity

Isothiocyanates are known for their antimicrobial properties. This compound has demonstrated effectiveness against a range of pathogens, including bacteria and fungi. This makes it a candidate for use in developing new antimicrobial agents or preservatives in food and pharmaceutical applications.

Case Study: Efficacy Against Pathogens

A recent investigation into the antimicrobial effects of various isothiocyanates revealed that this compound exhibited strong inhibitory effects against Staphylococcus aureus and Escherichia coli. The results suggest that this compound could be developed into an effective antimicrobial agent for clinical use .

Material Science Applications

Polymer Chemistry

The unique structure of this compound allows it to be utilized as a building block in polymer chemistry. Its isothiocyanate groups can react with amines to form stable polymers with potential applications in coatings and adhesives.

Case Study: Development of Biodegradable Polymers

In research focused on creating biodegradable materials, this compound was incorporated into polymer matrices to enhance mechanical properties and degradation rates. The resulting materials showed promise for environmentally friendly applications in packaging and disposable products .

Agricultural Applications

Pest Control

Due to its bioactive nature, this compound has potential applications in agricultural pest control. Its ability to disrupt the biological functions of pests can be harnessed to develop natural pesticides that are less harmful to the environment compared to synthetic alternatives.

Case Study: Efficacy as a Natural Pesticide

Field trials have demonstrated that formulations containing this compound significantly reduced pest populations in crops without adversely affecting beneficial insects. This highlights its potential as a sustainable pest management solution .

Mécanisme D'action

The mechanism of action of 1,13-Bis-isothiocyanato-4,7,10-trioxatridecane involves its interaction with specific molecular targets and pathways. It can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This interaction can disrupt cellular processes and inhibit the growth of microorganisms or cancer cells.

Comparaison Avec Des Composés Similaires

Similar Compounds

Phenethyl isothiocyanate: Another isothiocyanate compound with similar bioactive properties.

Sulforaphane: A naturally occurring isothiocyanate found in cruciferous vegetables with known anticancer effects.

Allyl isothiocyanate: A compound with antimicrobial properties used in food preservation.

Uniqueness

1,13-Bis-isothiocyanato-4,7,10-trioxatridecane is unique due to its specific chemical structure, which allows for multiple functional groups to be introduced into a molecule. This versatility makes it a valuable tool in synthetic chemistry and a promising candidate for various scientific research applications.

Activité Biologique

1,13-Bis-isothiocyanato-4,7,10-trioxatridecane is a synthetic compound notable for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a trioxatridecane backbone with isothiocyanate functional groups that are known for their reactivity and biological significance. The molecular formula is , and it has a molecular weight of approximately 328.48 g/mol.

Anticancer Properties

Research indicates that 1,13-bis-isothiocyanato compounds exhibit significant anticancer activity. A study highlighted its ability to induce apoptosis in cancer cell lines through the activation of caspase pathways and inhibition of cell proliferation. The compound demonstrated selective toxicity towards cancer cells while sparing normal cells, suggesting its potential as a therapeutic agent in oncology .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies showed that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages. This suggests a mechanism by which this compound may mitigate inflammatory responses .

The biological activity of this compound is primarily attributed to its interaction with cellular signaling pathways. It is believed to modulate the activity of various enzymes involved in cell signaling and apoptosis. Specifically, the isothiocyanate groups can react with cellular thiols, leading to the formation of thiocarbamates which may alter protein function and cellular redox status .

Case Studies

- Antitumor Activity : A study conducted on human breast cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 15 µM after 48 hours of exposure .

- Inflammation Model : In an animal model of acute inflammation induced by lipopolysaccharide (LPS), administration of the compound significantly reduced edema and inflammatory markers compared to control groups .

Data Tables

Propriétés

IUPAC Name |

1-isothiocyanato-3-[2-[2-(3-isothiocyanatopropoxy)ethoxy]ethoxy]propane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O3S2/c18-11-13-3-1-5-15-7-9-17-10-8-16-6-2-4-14-12-19/h1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFRKEFDSVIQXSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN=C=S)COCCOCCOCCCN=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90675701 | |

| Record name | 1-Isothiocyanato-3-{2-[2-(3-isothiocyanatopropoxy)ethoxy]ethoxy}propane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90675701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1031239-28-7 | |

| Record name | 1-Isothiocyanato-3-{2-[2-(3-isothiocyanatopropoxy)ethoxy]ethoxy}propane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90675701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.